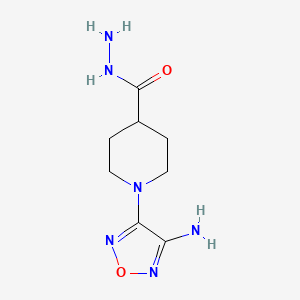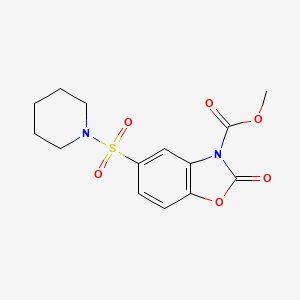![molecular formula C30H29N3O6S B11082078 ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082078.png)
ethyl 4-{[(2Z)-3-benzyl-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[(3-BENZYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of ETHYL 4-{[(3-BENZYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE involves multiple steps. One common method includes the condensation of 3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl with ethyl 4-aminobenzoate under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and ethoxycarbonyl groups
Scientific Research Applications
ETHYL 4-{[(3-BENZYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in bacteria and fungi .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
ETHYL 4-{[(3-BENZYL-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE stands out due to its unique combination of functional groups, which may contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H29N3O6S |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
ethyl 4-[[3-benzyl-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C30H29N3O6S/c1-3-38-28(36)21-10-14-23(15-11-21)31-27(35)25-18-26(34)33(19-20-8-6-5-7-9-20)30(40-25)32-24-16-12-22(13-17-24)29(37)39-4-2/h5-17,25H,3-4,18-19H2,1-2H3,(H,31,35) |
InChI Key |
GBRKHMRUBPRBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Bromophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether](/img/structure/B11082004.png)
![Methyl 1-(4-bromophenyl)-8-(4-ethylphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate](/img/structure/B11082008.png)
![{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile](/img/structure/B11082020.png)
![7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11082023.png)

![2-{(5E)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11082038.png)

![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11082046.png)
![Ethyl 4-[({1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11082052.png)
![N-cyclohexyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11082070.png)
![3-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11082084.png)
![1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11082091.png)
![1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11082101.png)
